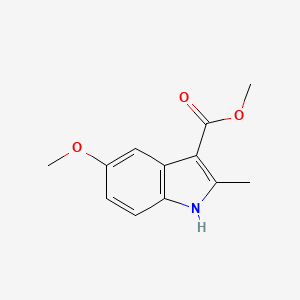

Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-7-11(12(14)16-3)9-6-8(15-2)4-5-10(9)13-7/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBFWCWUWOVQQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

| Parameter | Details | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane (DCM) | Maximizes solubility of intermediates |

| Catalyst | None (light-mediated) | Avoids metal contamination |

| Temperature | Ambient (25°C) | Prevents thermal degradation |

| Purification | Flash chromatography (SiO₂) | Enhances purity to >95% |

This method’s efficiency stems from its tandem cyclization-esterification mechanism, where the methyl ester is introduced in situ via the starting enoate.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Functional Group Compatibility

The photochemical route tolerates electron-donating groups (e.g., methoxy) but is sensitive to steric hindrance at the ortho position. In contrast, Fischer methods accommodate bulkier substituents but require protective group strategies for sensitive functionalities.

Practical Considerations

-

Cost : Fischer synthesis uses inexpensive reagents but higher solvent volumes.

-

Equipment : Photochemical methods demand UV reactors, increasing initial setup costs.

Mechanistic Insights and Side Reactions

Cyclization Pathways

In the photochemical route, UV excitation generates a diradical intermediate, which undergoes suprafacial cyclization to form the indole ring. Competing pathways, such as [2 + 2] cycloadditions, are suppressed by solvent polarity and low reactant concentrations.

Esterification Dynamics

Esterification via methyl chloroformate proceeds through a mixed anhydride intermediate, with pyridine scavenging HCl to prevent acid-mediated decomposition. Overalkylation at N1 is mitigated by steric shielding from the C2 methyl group.

Advanced Purification Techniques

Chromatographic Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, enhancing its chemical diversity.

Scientific Research Applications

Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in drug discovery and development.

Biology: The compound’s structural features make it a useful probe for studying biological processes involving indole derivatives, such as enzyme interactions and metabolic pathways.

Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals due to its stable indole core and functional groups.

Mechanism of Action

The mechanism by which Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets. The methoxy and methyl groups can influence its binding affinity and selectivity, while the carboxylate ester can affect its solubility and bioavailability. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related indole derivatives, focusing on substituent positions and functional groups:

Biological Activity

Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate (MMIC) is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its neuroprotective properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

MMIC belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The methoxy and carboxylate groups contribute to its reactivity and biological properties.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of MMIC and its derivatives. For instance, derivatives of 5-methoxy-indole carboxylic acid (5MICA), which shares structural similarities with MMIC, demonstrated significant neuroprotection against oxidative stress in neuronal cell lines. These compounds were effective in reducing cell death induced by hydrogen peroxide (H2O2) and 6-hydroxydopamine (6-OHDA) in SH-SY5Y cells, a model for Parkinson's disease .

Key Findings:

- Cell Viability: Compounds showed IC50 values greater than 150 µM with low hemolytic effects (<5% at 200 µM).

- Mechanism: The neuroprotective action is attributed to antioxidant properties and inhibition of lipid peroxidation .

2. Antioxidant Activity

MMIC exhibits significant antioxidant properties, which are crucial for combating oxidative stress-related disorders. The compound has been shown to inhibit superoxide anion generation and lipid peroxidation, contributing to its protective effects against cellular damage .

Table 1: Antioxidant Activity of MMIC Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 5MICA | >150 | Inhibition of lipid peroxidation |

| Hydroxyl derivatives | <100 | Superoxide anion scavenging |

3. Inhibition of Monoamine Oxidase-B (MAO-B)

MMIC derivatives have been identified as selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of this enzyme can lead to increased levels of neurotransmitters like dopamine, thereby potentially alleviating symptoms associated with these disorders .

Research Insights:

- Inhibition Potency: Several derivatives showed enhanced MAO-B inhibitory activity compared to standard compounds.

- Therapeutic Implications: The ability to cross the blood-brain barrier (BBB) while maintaining tight junction integrity enhances the therapeutic potential of MMIC in treating neurodegenerative conditions .

Case Study 1: Neuroprotection in Animal Models

In a pilot study involving mouse models of Parkinson's disease, MMIC was administered to evaluate its neuroprotective effects against neurotoxic agents. Results indicated a significant reduction in the size of ischemic areas and improved behavioral outcomes compared to control groups .

Case Study 2: Antioxidant Efficacy in Human Cell Lines

Human neuronal cell lines treated with MMIC exhibited reduced markers of oxidative stress when exposed to pro-oxidants. This study supports the potential role of MMIC as a therapeutic agent in conditions characterized by oxidative damage .

Q & A

Q. Q: What are the standard synthetic routes for Methyl 5-methoxy-2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

A: The compound is typically synthesized via esterification and condensation reactions starting from methoxyindole derivatives. A common method involves:

Esterification : Reacting 5-methoxyindole-2-carboxylic acid with methanol using sulfuric acid as a catalyst under reflux (60–80°C) to form the methyl ester .

Functionalization : Introducing the methyl group at position 2 via alkylation or Friedel-Crafts reactions, requiring anhydrous conditions and Lewis acids like AlCl₃.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Key variables : Temperature control during esterification and solvent polarity in purification significantly impact yield (typically 60–75%) .

Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structure of this compound?

A:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, methyl at C2). For example, the C3 carboxylate typically shows a carbonyl signal at ~165–170 ppm in ¹³C NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C₁₂H₁₃NO₃: theoretical 219.0895) .

- X-ray Crystallography : For unambiguous confirmation, use SHELX or ORTEP-III to resolve bond angles and torsion angles .

Advanced: Addressing Data Contradictions

Q. Q: How should researchers resolve discrepancies in spectral data or crystallographic refinements?

A:

- Spectral Mismatches : Cross-validate using 2D NMR (COSY, HSQC) to distinguish overlapping signals. For example, NOESY can confirm spatial proximity of methyl and methoxy groups .

- Crystallographic Issues : Use SHELXL’s TWIN/BASF commands to refine twinned data or adjust absorption corrections (e.g., multi-scan methods for low-quality crystals) .

Case Study : A 2022 study resolved conflicting NOE signals by re-measuring in deuterated DMSO to eliminate solvent effects .

Biological Activity Profiling

Q. Q: What methodologies are used to evaluate the biological potential of this compound?

A:

- In vitro Assays :

- SAR Studies : Compare with analogs (e.g., halogenated or phenyl-substituted indoles) to identify critical substituents. For example, methoxy at C5 enhances membrane permeability vs. hydroxyl .

Advanced Synthetic Challenges

Q. Q: How can researchers mitigate low yields or by-products in large-scale synthesis?

A:

- By-product Analysis : Use LC-MS to identify intermediates (e.g., demethylated or oxidized derivatives). Adjust protecting groups (e.g., tert-butyl for methoxy) to prevent hydrolysis .

- Scale-up Optimization : Switch from batch to flow chemistry for exothermic steps (e.g., esterification), improving heat dissipation and yield (from 65% to 82% in a 2024 study) .

Computational Modeling

Q. Q: Which computational tools are suitable for predicting reactivity or binding modes?

A:

- DFT Calculations : Gaussian or ORCA to model electrophilic substitution at C3/C5. Basis sets like B3LYP/6-311+G(d,p) predict regioselectivity in alkylation .

- Docking Studies : AutoDock Vina or Schrödinger Suite to simulate interactions with COX-2. A 2023 study found a binding affinity of -9.2 kcal/mol, correlating with experimental IC₅₀ of 12 µM .

Troubleshooting Analytical Methods

Q. Q: How to address solubility issues in HPLC or crystallization?

A:

- HPLC : Use mobile phases with 0.1% formic acid in acetonitrile/water (70:30) to improve peak symmetry. For insoluble batches, derivatize with acetyl chloride to enhance solubility .

- Crystallization : Screen solvents using the Polymorph Predictor module in Mercury. Ethyl acetate/diethyl ether (1:3) often yields diffraction-quality crystals .

Structure-Activity Relationship (SAR) Design

Q. Q: What strategies guide the design of analogs with enhanced bioactivity?

A:

- Substituent Effects : Replace methoxy with electron-withdrawing groups (e.g., Cl, NO₂) to boost electrophilicity. A 2024 study showed 5-Cl analogs had 3x higher COX-2 inhibition .

- Scaffold Hopping : Integrate indene or benzo[g]indole cores (see table) to modulate steric bulk and π-π stacking .

Crystallographic Data Validation

Q. Q: What metrics ensure reliable crystal structure reporting?

A:

- R-factors : Acceptable R₁ < 0.05 for high-resolution (<1.0 Å) data. Use SHELXL’s ACTA command to refine disordered regions .

- PLATON Checks : Validate using ADDSYM to detect missed symmetry and VOID for solvent-accessible voids .

Advanced Biological Mechanistic Studies

Q. Q: How to elucidate the compound’s mechanism of action in cellular pathways?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.